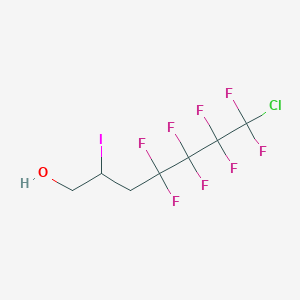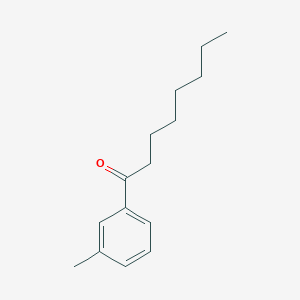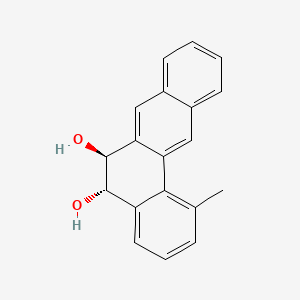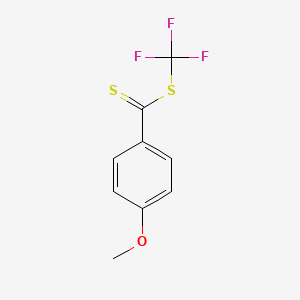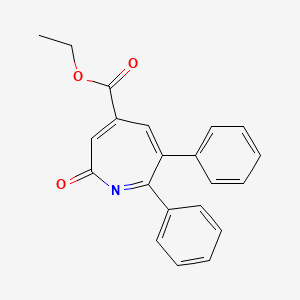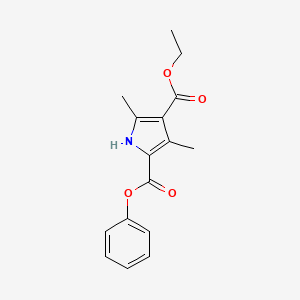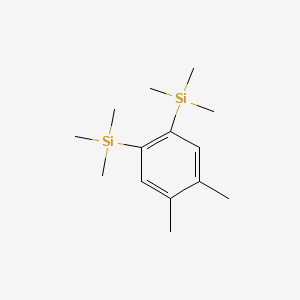
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene is an organic compound with the molecular formula C14H26Si2. It is characterized by the presence of two trimethylsilyl groups attached to a benzene ring, along with two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylbenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete silylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the trimethylsilyl groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Removal of trimethylsilyl groups, yielding the parent benzene derivative.
Substitution: Introduction of various functional groups in place of trimethylsilyl groups.
科学研究应用
1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and advanced materials.
Biology: Employed in the study of biological systems where silyl groups are used to protect sensitive functional groups during chemical reactions.
Medicine: Investigated for potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
作用机制
The mechanism of action of 1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene involves its ability to undergo various chemical transformations due to the presence of trimethylsilyl groups. These groups can act as protecting groups, allowing selective reactions to occur at other positions on the benzene ring. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl groups, which can stabilize reaction intermediates and facilitate specific pathways.
相似化合物的比较
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar structure but with trimethylsilyl groups at the 1 and 4 positions.
1,2-Bis(trimethylsilyl)benzene: Lacks the methyl groups present in 1,2-Dimethyl-4,5-bis(trimethylsilyl)benzene.
1,2-Benzenediol bis(trimethylsilyl) ether: Contains hydroxyl groups instead of methyl groups.
Uniqueness
This compound is unique due to the presence of both methyl and trimethylsilyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic applications and research studies.
属性
CAS 编号 |
101300-66-7 |
|---|---|
分子式 |
C14H26Si2 |
分子量 |
250.53 g/mol |
IUPAC 名称 |
(4,5-dimethyl-2-trimethylsilylphenyl)-trimethylsilane |
InChI |
InChI=1S/C14H26Si2/c1-11-9-13(15(3,4)5)14(10-12(11)2)16(6,7)8/h9-10H,1-8H3 |
InChI 键 |
NRKMLFFRZDLOTC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)
